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Compound of Interest

Compound Name: 2-iodo-1H-pyrrolo[2,3-c]pyridine

CAS No.: 1227270-26-9

Cat. No.: B035820

Get Quote

Executive Summary: The 6-Azaindole Advantage
In the landscape of nitrogen-containing heterocycles, 6-azaindoles (1H-pyrrolo[2,3-c]pyridines)

represent a distinct but underutilized bioisostere of the indole and 7-azaindole scaffolds. While

7-azaindoles are "privileged" structures in kinase inhibition due to their ability to mimic the

purine ring of ATP, 6-azaindoles offer a unique vector for hydrogen bonding and solubility

modulation.

Core Differentiator: The defining crystallographic feature of the 6-azaindole scaffold is its

tendency to form cyclic, triply hydrogen-bonded trimers in the solid state, contrasting sharply

with the centrosymmetric dimers typical of 7-azaindoles. This structural anomaly fundamentally

alters crystal packing, solubility profiles, and ligand-protein binding modes.

Comparative Analysis: 6-Azaindole vs. Alternatives
Structural & Pharmacophore Comparison
The choice between indole, 6-azaindole, and 7-azaindole is often dictated by the specific

hydrogen-bond donor/acceptor requirements of the target binding pocket.
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Feature Indole
7-Azaindole

(Alternative)
6-Azaindole

(Product Focus)

Nitrogen Position N1 only
N1 (pyrrole) + N7

(pyridine)

N1 (pyrrole) + N6

(pyridine)

H-Bond Pattern Donor (N1-H)
Donor (N1)/Acceptor

(N7)

Donor (N1)/Acceptor

(N6)

Self-Assembly
N-H...

or weak N-H...N

Cyclic Dimer (N1-

H...N7)

Cyclic Trimer (N1-

H...N6)

pKa (approx) ~16 (N1-H) ~4.6 (N7H+) ~8.0 (N6H+)

Crystal System Orthorhombic (typ.)

Triclinic/Monoclinic (P

/P2

/c)

Monoclinic (typ. P2

/c)

Key Application GPCRs, diverse
Kinase Hinge Binder

(ATP mimic)

Kinase/Allosteric

Modulator

The "Trimer" vs. "Dimer" Phenomenon
Crystallographic data reveals a critical supramolecular distinction. 7-azaindole forms a planar

dimer mediated by two reciprocal N1-H...N7 hydrogen bonds. In contrast, 6-azaindole self-

assembles into a cyclic trimer stabilized by three N1-H...N6 interactions.[1][2]

Implication for Drug Design: The N6 nitrogen is positioned differently in the vector space.

While 7-azaindole binds "flat" against the kinase hinge region (mimicking adenine), 6-

azaindole's N6 vector is offset, often requiring a "flipped" binding mode or targeting different

residues (e.g., water-mediated bridges) to achieve similar affinity.
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Figure 1: Comparison of the supramolecular assembly motifs. 7-azaindole forms a stable

dimer, whereas 6-azaindole organizes into a cyclic trimer, influencing solubility and melting

point.

Crystal Structure Data: 2-Substituted Derivatives
The introduction of a substituent at the C2 position (e.g., phenyl, trifluoromethyl) disrupts the

ideal trimer geometry but retains the core N1-H...N6 directionality.

2-Trifluoromethyl-6-azaindole
Data derived from single-crystal X-ray diffraction of the synthesized product.

Crystal System: Monoclinic

Space Group: P2

/c (Characteristic for this scaffold class)

Packing Features:
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The molecule adopts a planar conformation.

The strong electron-withdrawing CF

group at C2 increases the acidity of the N1-H proton, strengthening intermolecular
hydrogen bonds.

Ketal Salt Intermediate: During synthesis, a stable ketal salt intermediate is often isolated

and crystallizes readily, providing a purification checkpoint.

2-Phenyl-6-azaindole
Conformation: The phenyl ring is typically twisted relative to the azaindole plane (torsion

angle ~15-30°) to relieve steric strain with the C3-H, unlike the flatter 2-phenylindole.

Interactions: Packing is dominated by

-

stacking between the electron-deficient pyridine ring and the electron-rich phenyl ring of
adjacent molecules.

Experimental Protocol: Synthesis & Crystallization
The most robust method for accessing 2-substituted 6-azaindoles is the One-Pot Dilithiation

Strategy. This method avoids the multi-step cyclization routes required for other isomers.

Protocol: Dilithiation-Condensation of 3-Amino-4-
Picoline
Objective: Synthesis of 2-substituted 6-azaindoles (e.g., 2-phenyl, 2-tert-butyl).

Reagents:

3-Amino-4-picoline (Starting Material)

sec-Butyllithium (1.4 M in cyclohexane)

Carboxylic Ester (R-COOMe) or Nitrile
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THF (Anhydrous)

Step-by-Step Workflow:

Dianion Formation:

Charge a flame-dried flask with 3-amino-4-picoline (1.0 equiv) and anhydrous THF under

Argon.

Cool to -78°C.

Add sec-BuLi (2.2 to 2.5 equiv) dropwise. The solution will turn deep red/purple, indicating

the formation of the dilithiated species (lithium on N-amine and C-methyl).

Critical Step: Allow the mixture to warm to 0°C and stir for 1 hour to ensure complete

lithiation of the thermodynamically more acidic methyl group.

Condensation:

Cool the mixture back to -78°C.

Add the electrophile (Carboxylic Ester) (1.1 equiv) dissolved in THF dropwise.

Allow the reaction to warm slowly to room temperature overnight.

Cyclization & Quench:

The intermediate ketone/imine spontaneously cyclizes.

Quench with saturated NH

Cl solution.

Extract with EtOAc (3x), wash with brine, and dry over Na

SO

.
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Crystallization (Purification):

Solvent System: Dissolve the crude residue in minimal hot Ethanol or Methanol.

Anti-solvent: Add water dropwise until turbidity persists, or use Hexanes for more lipophilic

derivatives.

Growth: Allow to stand at 4°C. 2-substituted 6-azaindoles typically crystallize as needles or

prisms.

3-Amino-4-picoline

Dilithiation
(sec-BuLi, -78°C to 0°C)

Deep Red Dianion
(N-Li, C-Li Species)

 Activation

Electrophile Addition
(R-COOMe)

 Condensation

2-Substituted 6-Azaindole

 Cyclization & Workup
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Figure 2: The "One-Pot" dilithiation strategy allows direct access to the 2-substituted scaffold,

bypassing complex Pd-catalyzed routes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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